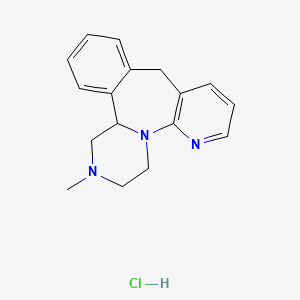

Mirtazapine hydrochloride

Description

Structure

2D Structure

Properties

CAS No. |

207516-99-2 |

|---|---|

Molecular Formula |

C17H20ClN3 |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |

InChI |

InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H |

InChI Key |

SISMRXGXKXMBKT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Mirtazapine Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of mirtazapine hydrochloride in key animal models. Mirtazapine, a tetracyclic antidepressant, is utilized in human medicine and is increasingly applied in veterinary contexts for its appetite-stimulating and antiemetic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is critical for both drug development and the extrapolation of safe and effective dosing regimens. This document synthesizes quantitative data, details common experimental protocols, and visualizes the metabolic and signaling pathways associated with the compound.

Pharmacokinetic Profile of Mirtazapine

Mirtazapine's pharmacokinetic profile exhibits significant variability across different animal species.[3] These differences, particularly in metabolism and bioavailability, underscore the importance of species-specific studies.

Absorption and Bioavailability

The oral bioavailability of mirtazapine varies considerably among species. In humans, it is approximately 50%.[4] However, studies in rats have demonstrated a markedly lower oral bioavailability of around 7%, a figure that did not change with increased dosage from 2 mg/kg to 10 mg/kg.[5][6][7] This suggests extensive first-pass metabolism in this species.

Transdermal administration has also been explored. In rhesus macaques, transdermal application resulted in lower peak serum concentrations compared to those observed in domestic cats, although the drug's half-life was longer in macaques.[1][8]

Distribution

Following absorption, mirtazapine is moderately bound to plasma proteins, with human data indicating a binding of approximately 85%.[1][4][9] This characteristic is an important consideration in species with varying protein levels, although it is unlikely to be clinically significant except in highly compromised animals.[1]

Metabolism

Mirtazapine is extensively metabolized in the liver, primarily through hydroxylation and N-demethylation, followed by conjugation.[4][9] The main metabolic pathways are catalyzed by the cytochrome P450 (CYP) enzyme system.

-

Primary Metabolites : The principal oxidative metabolites are 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide.[9] The N-desmethylmirtazapine metabolite is active and is thought to contribute to the drug's overall effects.[4]

-

CYP Enzymes : In vitro studies using human liver microsomes have identified CYP2D6, CYP1A2, and CYP3A4 as the key enzymes.[10][11] 8-hydroxylation is primarily catalyzed by CYP2D6, while N-demethylation and N-oxidation are mainly performed by CYP3A4 and CYP1A2.[9][11][12]

-

Species-Specific Differences : The metabolic pattern of mirtazapine differs significantly across species.

-

In rats , the 8-hydroxymirtazapine metabolite was found to be undetectable in plasma, in stark contrast to humans where it is a major metabolite.[6][7][13] This suggests a different primary metabolic route or rapid subsequent conjugation and elimination of this metabolite in rats.[3]

-

In dogs , 8-hydroxymirtazapine achieved the highest plasma concentrations of the metabolites measured.[14]

-

In horses and rhesus macaques , similar to rats, the 8-hydroxymirtazapine metabolite was not detected.[8][12]

-

Excretion

In humans, mirtazapine and its metabolites are primarily excreted in the urine (approximately 75%) and to a lesser extent in the feces (approximately 15%).[4] Liver and kidney disease can decrease the oral clearance of mirtazapine, prolonging its half-life.[4][15][16]

Quantitative Pharmacokinetic Data in Animal Models

The following tables summarize key pharmacokinetic parameters of mirtazapine across various animal models and routes of administration.

Table 1: Mirtazapine Pharmacokinetics in Rats (Sprague Dawley)

| Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (ng·h/mL) | Bioavailability (F%) | Reference(s) |

|---|---|---|---|---|---|---|

| 2 mg/kg IV | 808 ± 179 | 0.25 | 2.1 ± 0.5 | 1345 ± 254 | N/A | [5][6] |

| 2 mg/kg PO | 37 ± 15 | 0.7 ± 0.3 | 2.2 ± 0.7 | 94 ± 45 | ~7% | [5][6] |

| 10 mg/kg PO | 129 ± 53 | 1.1 ± 0.5 | 3.0 ± 0.9 | 674 ± 245 | ~7% |[5][6] |

Table 2: Mirtazapine Pharmacokinetics in Other Species

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference(s) |

|---|---|---|---|---|---|

| Rhesus Macaque | 0.5 mg/kg Transdermal | 1.2 ± 0.3 | 16 ± 10 | 33 ± 7 | [1][8] |

| Dog (Beagle) | ~1.8 mg/kg PO (20mg/dog) | 49.6 ± 12.3 | 1.0 ± 0.4 | 6.2 ± 1.1 | [14] |

| Cat (Young, Healthy) | 1.88 mg PO | 85.8 ± 36.8 | 1.9 ± 1.4 | 9.2 ± 2.0 | [16] |

| Cat (with Liver Disease) | 1.88 mg PO | 54.1 | 4 (median) | 13.8 (median) | [15] |

| Cat (with Kidney Disease) | 1.88 mg PO | N/A | N/A | 15.2 | [16] |

| Guinea Pig | 1.88 - 7.5 mg PO | N/A | 0.5 | < 12 | [17][18] |

| Horse | 2 mg/kg PO | 310.5 ± 121.3 (Fed) | 1.5 ± 0.5 (Fed) | 10.3 ± 4.2 (Fed) |[12] |

Experimental Methodologies

Reproducible pharmacokinetic data relies on standardized and well-documented experimental protocols. Below are representative methodologies from cited studies.

Protocol: Rat Oral and Intravenous Pharmacokinetic Study

This protocol is based on the methodology described for determining mirtazapine pharmacokinetics in Sprague Dawley rats.[6][7]

-

Animals : Eighteen healthy, male Sprague Dawley rats (250-300g) were used, divided into three groups (n=6).[6]

-

Housing and Acclimation : Animals were housed under standard conditions and fasted for 12 hours overnight prior to dosing, with water available ad libitum.[6]

-

Dosing :

-

Blood Sampling : Blood samples (approx. 0.5 mL) were collected via a cannula in the right jugular vein at specified time points: 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.[6] Samples were placed in tubes containing sodium heparin.[6]

-

Sample Processing : Blood samples were centrifuged at 1000 x g for 10 minutes within 30 minutes of collection. The resulting plasma was harvested and stored at -80°C until analysis.[6]

-

Bioanalysis : Plasma concentrations of mirtazapine and its metabolites were determined using a High-Performance Liquid Chromatography with Fluorescence (HPLC-FL) detection method.[6][7]

Protocol: Rhesus Macaque Transdermal Pharmacokinetic Study

This protocol is derived from a study on the transdermal application of mirtazapine.[1][8]

-

Animals : Six healthy young adult rhesus macaques (3 male, 3 female) were used.[1]

-

Dosing : A single 0.5 mg/kg dose of transdermal mirtazapine ointment was applied to the caudal pinnae of each animal.[1][8]

-

Blood Sampling : Serum samples were collected at 0, 0.5, 1, 3, 6, 8, 12, 24, 36, 48, and 72 hours after administration.[1][8]

-

Sample Processing : Blood was allowed to clot, then centrifuged. The resulting serum was withdrawn and frozen at -80°C until analysis.[8]

-

Bioanalysis : Serum concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) based assay.[8][15]

Signaling Pathways and Mechanism of Action

Mirtazapine is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1][4] Its pharmacological effects are derived from its potent antagonist activity at several key neuroreceptors.

-

α2-Adrenergic Receptor Antagonism : Mirtazapine blocks presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons). This action inhibits the negative feedback mechanism that normally suppresses neurotransmitter release, thereby increasing the release of both norepinephrine and serotonin (5-HT).[1]

-

Serotonin Receptor Antagonism : Mirtazapine is a potent antagonist of 5-HT2 and 5-HT3 receptors.[1] The blockade of these receptors is believed to mitigate certain side effects associated with non-specific serotonin stimulation (e.g., anxiety, insomnia, nausea) and may contribute to its anxiolytic and antiemetic properties. The increased serotonin release from α2-blockade is therefore directed towards stimulating 5-HT1A receptors, which is associated with antidepressant and anxiolytic effects.

-

Histamine Receptor Antagonism : Mirtazapine is a potent H1 histamine receptor antagonist, which accounts for its sedative side effects.[1][4]

References

- 1. Pharmacokinetics of a Single Transdermal Dose of Mirtazapine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mirtazapine (Remeron) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. researchgate.net [researchgate.net]

- 4. Mirtazapine - Wikipedia [en.wikipedia.org]

- 5. [PDF] Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and in vitro assessment of mirtazapine pharmacokinetics in cats with liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 17. mdpi.com [mdpi.com]

- 18. Preliminary Pharmacokinetics and Appetite Stimulant Efficacy of Oral Mirtazapine in Guinea Pigs (Cavia porcellus) - PMC [pmc.ncbi.nlm.nih.gov]

Mirtazapine Hydrochloride: A Comprehensive Receptor Binding Profile and Affinity Analysis

Introduction

Mirtazapine is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are primarily attributed to its unique and complex interactions with various neurotransmitter receptors. Unlike many other antidepressants, mirtazapine does not inhibit the reuptake of serotonin, norepinephrine, or dopamine.[1][3] Instead, its mechanism of action is centered on its potent antagonism of several key receptors, which modulates neurotransmission in a distinct manner. This technical guide provides an in-depth analysis of the receptor binding profile and affinity of mirtazapine hydrochloride, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways.

Receptor Binding Profile and Affinity

Mirtazapine exhibits a high affinity for several receptor types, most notably histamine H1, serotonin 5-HT2A and 5-HT2C, and α2-adrenergic receptors.[2][4][5] It acts as a potent antagonist or inverse agonist at these sites.[1] Its affinity for muscarinic cholinergic, dopaminergic, and 5-HT1 receptors is comparatively low.[4][5] The enantiomers of mirtazapine contribute differently to its binding profile; the (S)-(+) enantiomer is responsible for antagonism at 5-HT2A and 5-HT2C receptors and is a more potent antihistamine, while the (R)-(–) enantiomer is responsible for 5-HT3 receptor antagonism. Both enantiomers are involved in H1 and α2-adrenergic receptor antagonism.[1]

The binding affinities of this compound for various receptors are summarized in the table below. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a stronger binding affinity.

| Receptor Subtype | Ki (nM) | Species | Primary Action |

| Histamine | |||

| H1 | 0.14 - 1.6 | Human | Potent Antagonist / Inverse Agonist |

| Serotonin (5-HT) | |||

| 5-HT2A | 16 - 69 | Human | Potent Antagonist |

| 5-HT2C | 32 - 39 | Human | Potent Antagonist |

| 5-HT3 | 3.1 | Guinea Pig | Potent Antagonist |

| 5-HT1A | 100 - 930 | Human | Low Affinity |

| 5-HT7 | 260 | Human | Moderate Affinity |

| Adrenergic | |||

| α2A | 1.8 - 20 | Human | Potent Antagonist |

| α2C | 1.8 | Human | Potent Antagonist |

| α1 | 500 | Rat | Moderate Antagonist |

| Muscarinic | |||

| mACh | 670 - 1100 | Human | Low Affinity |

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.[1][6][7]

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as the Ki values for mirtazapine, is predominantly accomplished through radioligand binding assays.[8][9] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[10]

Principle: Radioligand binding assays measure the binding of a radioactively labeled ligand (the radioligand) to a receptor. The affinity of a non-labeled compound (like mirtazapine) is determined by its ability to compete with and displace the radioligand from the receptor. This is known as a competitive binding assay.[8][10]

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[11]

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[11]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[11]

-

-

Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.[11]

-

A fixed concentration of the radioligand (e.g., [3H]prazosin for α1-adrenergic receptors or [3H]rauwolscine for α2-adrenergic receptors) and a fixed amount of the membrane preparation are added to each well.[12]

-

Increasing concentrations of the unlabeled test compound (mirtazapine) are added to the wells.

-

To determine non-specific binding, a high concentration of an unlabeled ligand known to bind to the receptor is added to a separate set of wells.

-

The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[11]

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which trap the membranes with the bound radioligand.[10][11]

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[11]

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is then quantified using a scintillation counter.[11]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from the total binding measured at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[11]

-

Signaling Pathways of Key Receptors

Mirtazapine's pharmacological effects are a direct consequence of its antagonism at specific G protein-coupled receptors (GPCRs). The primary signaling pathways for the receptors most potently blocked by mirtazapine are detailed below.

1. Histamine H1 Receptor Signaling

The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[13][14] Antagonism of this receptor by mirtazapine is responsible for its prominent sedative and appetite-stimulating effects.[15][16]

-

Activation: Binding of histamine to the H1 receptor activates the Gαq subunit.

-

PLC Activation: Activated Gαq stimulates the enzyme phospholipase C (PLC).[13]

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[14][17]

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).[17][18] These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.[19]

2. Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is also coupled to the Gq/11 signaling pathway.[14][17] Blockade of this receptor by mirtazapine is thought to contribute to its anxiolytic properties, improve sleep, and mitigate certain side effects associated with serotonin reuptake inhibitors.[1]

-

Activation: Serotonin binding activates the 5-HT2A receptor and the associated Gαq protein.

-

PLC Activation: Gαq activates phospholipase C (PLC).[14][17]

-

Second Messengers: PLC hydrolyzes PIP2 to generate IP3 and DAG.[17]

-

Downstream Effects: This leads to increased intracellular Ca2+ and activation of PKC, modulating neurotransmission and neuronal excitability.[17] The 5-HT2A receptor can also activate other pathways, such as the phospholipase A2 (PLA2) cascade.[14]

3. Alpha-2 Adrenergic Receptor Signaling

α2-adrenergic receptors are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[20] They typically function as inhibitory autoreceptors on noradrenergic neurons and as heteroreceptors on other types of neurons, including serotonergic neurons.[3][15] Mirtazapine's antagonism of these receptors is central to its antidepressant effect.[2][15]

-

Inhibition of Neurotransmitter Release: When activated by norepinephrine, the α2-autoreceptor activates the Gi protein.

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[20]

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[20][21]

-

Reduced PKA Activity: The reduction in cAMP prevents the activation of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in neurotransmitter release. The overall effect is an inhibition of norepinephrine release.

-

Effect of Mirtazapine: By blocking these inhibitory autoreceptors and heteroreceptors, mirtazapine disinhibits the neurons, leading to an increased release of both norepinephrine and serotonin.[2][3][15]

This compound possesses a distinct and complex receptor binding profile, characterized by potent antagonism at histamine H1, serotonin 5-HT2A/2C, and α2-adrenergic receptors, with minimal activity at monoamine transporters. This polypharmacology, quantified through radioligand binding assays, underlies its efficacy as an antidepressant and is also responsible for its side-effect profile, including sedation and weight gain. A thorough understanding of its receptor affinities and the corresponding signaling pathways is crucial for researchers and clinicians in the fields of pharmacology and drug development.

References

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. The pharmacologic profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. droracle.ai [droracle.ai]

- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histamine receptor - Wikipedia [en.wikipedia.org]

- 20. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 21. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neurochemical Effects of Mirtazapine Hydrochloride in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine hydrochloride, a tetracyclic antidepressant, exhibits a unique neurochemical profile that distinguishes it from other classes of antidepressants. This technical guide provides a comprehensive overview of the core neurochemical effects of mirtazapine in the brain. It delves into its intricate mechanism of action, receptor binding affinities, and its quantifiable impact on key neurotransmitter systems, including norepinephrine, serotonin, and dopamine. Detailed experimental protocols for foundational research techniques are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of its complex pharmacology.

Introduction

Mirtazapine is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Its primary therapeutic action is not mediated by the inhibition of neurotransmitter reuptake, but rather through a complex interplay of potent antagonism at several key receptor sites.[2] This guide will elucidate the molecular and neurochemical underpinnings of mirtazapine's effects, providing a technical resource for professionals in the field of neuroscience and drug development.

Mechanism of Action

Mirtazapine's principal mechanism of action involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[3][4] Blockade of these receptors leads to an increased firing rate of noradrenergic neurons and subsequently, an enhanced release of norepinephrine (NE) throughout the brain.[5] Furthermore, by blocking α2-adrenergic heteroreceptors on serotonergic neurons, mirtazapine disinhibits serotonin (5-HT) release, leading to increased extracellular levels of this neurotransmitter.[3]

A defining characteristic of mirtazapine is its potent antagonist activity at serotonin 5-HT2A, 5-HT2C, and 5-HT3 receptors.[6] This selective blockade prevents the adverse effects often associated with non-specific serotonin receptor activation, such as anxiety, insomnia, and sexual dysfunction.[3] Crucially, this allows for the preferential stimulation of 5-HT1A receptors by the increased levels of serotonin, a pathway believed to be central to the therapeutic effects of many antidepressants.[5]

Mirtazapine is also a potent antagonist of the histamine H1 receptor, which accounts for its prominent sedative effects.[6] Its impact on the dopaminergic system is considered to be indirect, primarily mediated through the enhanced activation of 5-HT1A receptors.[5]

Receptor Binding Affinity

The affinity of mirtazapine for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Ki (nM) |

| Adrenergic Receptors | |

| α1A | 25 |

| α2A | 18 |

| α2B | 18 |

| α2C | 11 |

| Serotonin Receptors | |

| 5-HT1A | 18 |

| 5-HT2A | 69 |

| 5-HT2C | 32 |

| Histamine Receptors | |

| H1 | 1.6 |

| Dopamine Receptors | |

| D2 | >1000 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]

Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models have provided quantitative insights into the effects of mirtazapine on extracellular neurotransmitter concentrations in specific brain regions.

| Neurotransmitter | Brain Region | Dosage | % Increase from Baseline |

| Norepinephrine | Medial Prefrontal Cortex (Rat) | 5 and 10 mg/kg (i.p.) | Increased to approximately the same extent as dopamine.[7] |

| Dopamine | Medial Prefrontal Cortex (Rat) | 5 and 10 mg/kg (i.p.) | Increased to approximately the same extent as norepinephrine.[7] |

| Serotonin (neuronal firing rate) | Dorsal Raphe (Rat) | 5 mg/kg/day (s.c., 21 days) | 75% increase in firing rate.[5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of mirtazapine, the following diagrams have been generated using the DOT language.

Caption: Mirtazapine's primary mechanism of action.

Caption: In vivo microdialysis experimental workflow.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is adapted from general methodologies for antagonist radioligand binding assays.

-

Objective: To determine the binding affinity (Ki) of mirtazapine for α2-adrenergic receptors.

-

Materials:

-

Rat cortical tissue homogenate (source of α2-adrenergic receptors).

-

[3H]Rauwolscine (radioligand).

-

Unlabeled rauwolscine (for determining non-specific binding).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare rat cortical membrane homogenates.

-

In a series of tubes, add a constant amount of membrane homogenate.

-

To each tube, add a fixed concentration of [3H]Rauwolscine.

-

Add increasing concentrations of unlabeled mirtazapine to experimental tubes.

-

For total binding, add buffer instead of mirtazapine.

-

For non-specific binding, add a high concentration of unlabeled rauwolscine.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the mirtazapine concentration.

-

Determine the IC50 value (the concentration of mirtazapine that inhibits 50% of specific [3H]Rauwolscine binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Neurotransmitter Quantification

This protocol outlines the general steps for in vivo microdialysis in rats to measure changes in norepinephrine and serotonin levels following mirtazapine administration.[8]

-

Objective: To quantify the extracellular concentrations of norepinephrine and serotonin in the rat brain (e.g., prefrontal cortex and hippocampus) following systemic administration of mirtazapine.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (with appropriate molecular weight cut-off).

-

Guide cannula.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for injection.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

-

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Allow for a stabilization period (e.g., 1-2 hours) after probe insertion. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for a designated period (e.g., 2-3 hours) following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for norepinephrine and serotonin concentrations using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in each sample based on standard curves.

-

Express the post-drug neurotransmitter levels as a percentage of the average baseline levels for each animal.

-

Perform statistical analysis to determine the significance of the changes in neurotransmitter concentrations over time following mirtazapine administration.

-

Conclusion

This compound possesses a multifaceted neurochemical profile characterized by its potent antagonism of α2-adrenergic, 5-HT2, 5-HT3, and H1 receptors. This unique mechanism of action results in an enhancement of both noradrenergic and specific serotonergic neurotransmission, which is believed to underlie its therapeutic efficacy in the treatment of depression and other psychiatric disorders. The quantitative data on receptor affinities and neurotransmitter modulation, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for researchers and drug development professionals to further investigate and build upon our understanding of this important therapeutic agent.

References

- 1. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acute and long-term actions of the antidepressant drug mirtazapine on central 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mirtazapine-induced corelease of dopamine and noradrenaline from noradrenergic neurons in the medial prefrontal and occipital cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mirtazapine Hydrochloride Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolites of mirtazapine hydrochloride, a widely prescribed tetracyclic antidepressant. The document details their formation, pharmacokinetic profiles, and known biological activities, offering valuable insights for researchers in pharmacology, drug metabolism, and new drug development.

Introduction to Mirtazapine Metabolism

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) that exerts its therapeutic effects through a complex pharmacological profile, primarily as an antagonist at central presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors.[1][2] Following oral administration, mirtazapine is rapidly absorbed and extensively metabolized in the liver, leading to the formation of several metabolites.[2][3] The primary pathways of biotransformation are N-demethylation and hydroxylation, followed by glucuronide conjugation.[3][4]

The cytochrome P450 (CYP) enzyme system plays a crucial role in mirtazapine metabolism, with CYP1A2, CYP2D6, and CYP3A4 being the main isoforms involved.[2][3] The contribution of each enzyme varies depending on the specific metabolic reaction and the concentration of mirtazapine.

Primary Metabolites of Mirtazapine

The three principal metabolites of mirtazapine resulting from phase I metabolism are:

-

N-desmethylmirtazapine (DMM): Formed via N-demethylation, primarily catalyzed by CYP3A4.[4][5] This is the only metabolite known to be pharmacologically active to a significant extent.[5]

-

8-hydroxymirtazapine (OHM): Formed through hydroxylation of the aromatic ring, a reaction mainly mediated by CYP2D6 and to a lesser extent by CYP1A2.[4][5]

-

Mirtazapine N-oxide (MNO): Formed by N-oxidation, with CYP3A4 and CYP1A2 being the contributing enzymes.[5][6]

These phase I metabolites can undergo further phase II metabolism, primarily through glucuronidation, to facilitate their excretion.[4]

Quantitative Data

The following tables summarize the available quantitative data for mirtazapine and its primary metabolites.

Table 1: Pharmacokinetic Parameters of Mirtazapine and its Metabolites in Humans

| Compound | Elimination Half-life (t½) | Contribution to Overall Activity | Primary Excretion Route |

| Mirtazapine | 20–40 hours[2][3] | - | 75% Urine, 15% Feces[2][3] |

| N-desmethylmirtazapine | ~25 hours[3] | 3-10%[2][3] | Urine[4] |

| 8-hydroxymirtazapine | Not well characterized | Considered negligible[5] | Urine (mainly as glucuronide conjugate)[4] |

| Mirtazapine N-oxide | Not well characterized | Considered negligible[5] | Urine[4] |

Table 2: Enzyme Kinetics of Mirtazapine Metabolite Formation in Human Liver Microsomes

| Metabolic Pathway | Metabolite Formed | Mean Km (μM) |

| 8-Hydroxylation | 8-hydroxymirtazapine | 136 (±44)[7] |

| N-Demethylation | N-desmethylmirtazapine | 242 (±34)[7] |

| N-Oxidation | Mirtazapine N-oxide | 570 (±281)[7] |

Data from Störmer et al. (2000).[7]

Table 3: Receptor Binding Profile of Mirtazapine

| Receptor | Ki (nM) |

| Histamine H1 | 1.6[8] |

| Serotonin 5-HT2A | 18[9] |

| Serotonin 5-HT2C | 3.9[10] |

| Serotonin 5-HT3 | High affinity[11] |

| α2A-Adrenergic | High affinity[10] |

| α2C-Adrenergic | High affinity[10] |

| Muscarinic M1-M5 | > 1000[11] |

| Dopamine D1, D2 | Low affinity[11] |

| Norepinephrine Transporter (NET) | 1640[8] |

| Serotonin Transporter (SERT) | > 1000[8] |

Note: Comprehensive quantitative receptor binding data (Ki values) for the metabolites of mirtazapine are not widely available in the published literature.

Biological Activity of Metabolites

N-desmethylmirtazapine (DMM)

N-desmethylmirtazapine is the only metabolite of mirtazapine that is considered to contribute to its overall pharmacological effect, albeit to a lesser extent than the parent compound.[5] It is reported to be 5 to 10 times less potent than mirtazapine.[5] While a detailed receptor binding profile is not available, its activity is presumed to be qualitatively similar to mirtazapine, acting as an antagonist at various serotonin, histamine, and adrenergic receptors.

8-hydroxymirtazapine (OHM)

8-hydroxymirtazapine is generally considered to be pharmacologically inactive at clinically relevant concentrations.[5] It is rapidly conjugated to a glucuronide and excreted.[4]

Mirtazapine N-oxide (MNO)

Similar to 8-hydroxymirtazapine, mirtazapine N-oxide is considered to have negligible pharmacological activity.[5] One source suggests it may be metabolized back to mirtazapine, but this is not widely reported.[12]

Signaling Pathways

The biological activity of mirtazapine and its active metabolite, N-desmethylmirtazapine, is mediated through their interaction with several G protein-coupled receptors (GPCRs). The primary mechanisms involve the antagonism of α2-adrenergic and 5-HT2C receptors.

α2-Adrenergic Receptor Antagonism

Mirtazapine's antagonism of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons leads to an increase in the release of both norepinephrine and serotonin.[13][14]

References

- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition Molecular Mechanism of α2 Adrenergic Receptor Activation by Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. Alpha-2 blocker - Wikipedia [en.wikipedia.org]

- 14. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirtazapine Hydrochloride: A Comprehensive In Vitro and In Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and in vivo properties of Mirtazapine hydrochloride, a tetracyclic antidepressant. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Introduction

Mirtazapine is an atypical antidepressant with a unique pharmacological profile, classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Its mechanism of action does not involve the inhibition of monoamine reuptake, which distinguishes it from many other classes of antidepressants.[1] Instead, Mirtazapine exerts its effects through potent antagonist activity at several key receptors, leading to an enhancement of both noradrenergic and serotonergic neurotransmission.[2][3] This guide delves into the specific in vitro and in vivo characteristics that define its therapeutic effects and pharmacokinetic profile.

In Vitro Properties

The in vitro properties of this compound have been extensively studied to elucidate its mechanism of action and potential for drug-drug interactions. These studies primarily focus on its receptor binding affinity and its metabolism by the cytochrome P450 (CYP) enzyme system.

Receptor Binding Affinity

Mirtazapine exhibits a distinct and potent binding profile to a range of neurotransmitter receptors. Its primary mechanism of action is attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of both norepinephrine and serotonin (5-hydroxytryptamine, 5-HT).[2][3] Furthermore, Mirtazapine is a potent antagonist of postsynaptic 5-HT2 and 5-HT3 receptors.[3][4] This selective blockade of 5-HT2 and 5-HT3 receptors, while indirectly enhancing 5-HT1A-mediated neurotransmission, is believed to contribute to its antidepressant and anxiolytic effects with a lower incidence of certain side effects commonly associated with serotonergic agents.[2] Mirtazapine also displays high affinity for histamine H1 receptors, which accounts for its sedative effects.[3][4] Its affinity for muscarinic and α1-adrenergic receptors is moderate to low.[3][4]

Table 1: Receptor Binding Affinities (Ki) of Mirtazapine

| Receptor | Species | Ki (nM) | pKi | Reference |

| α2A-Adrenergic | Human | - | 6.8 - 7.9 | [5] |

| α2C-Adrenergic | Human | - | 7.0 | [5] |

| 5-HT1A | Human | 18 | 7.74 | [6] |

| 5-HT2A | Human | 69 | 7.2 | [5] |

| 5-HT2C | Human | 32 | - | [2] |

| 5-HT3 | - | - | - | [3] |

| Histamine H1 | Human | 1.6 | - | [2] |

Note: A lower Ki value indicates a higher binding affinity.

In Vitro Metabolism and CYP Inhibition

Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4.[2] In vitro studies using human liver microsomes have identified the major metabolic pathways as demethylation and hydroxylation, followed by glucuronide conjugation. The 8-hydroxy metabolite is formed by CYP1A2 and CYP2D6, while CYP3A4 is responsible for the formation of the N-desmethyl and N-oxide metabolites.[2]

In vitro inhibition studies have shown that Mirtazapine has a low potential for clinically significant drug-drug interactions mediated by CYP enzymes. It is a weak inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP2D6. While it can inhibit CYP3A4, the IC50 value is significantly higher than that of potent inhibitors like ketoconazole, suggesting a modest inhibitory capacity.[7]

Table 2: In Vitro Metabolism and CYP Inhibition of Mirtazapine

| Parameter | Value | Enzyme(s) | Reference |

| Metabolism | |||

| Km (8-hydroxylation) | 136 ± 44 µM | CYP1A2, CYP2D6 | [7] |

| Km (N-demethylation) | 242 ± 34 µM | CYP3A4, CYP1A2 | [7] |

| Km (N-oxidation) | 570 ± 281 µM | CYP3A4, CYP1A2 | [7] |

| CYP Inhibition | |||

| IC50 (CYP3A4) | 37.1 ± 36.9 µM | CYP3A4 | [7] |

In Vivo Properties

The in vivo properties of this compound have been characterized in various animal models to understand its pharmacokinetic profile and to evaluate its pharmacodynamic effects, particularly its antidepressant-like activity.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies have been conducted in several animal species, including rats, dogs, and cats, to determine the absorption, distribution, metabolism, and excretion of Mirtazapine. These studies are crucial for dose selection and for predicting the pharmacokinetic profile in humans.

Table 3: Pharmacokinetic Parameters of Mirtazapine in Preclinical Models

| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat (Sprague-Dawley) | IV | 2 mg/kg | - | - | - | - | [8][9] |

| PO | 2 mg/kg | 0.5 ± 0.2 | 19.1 ± 10.3 | 2.1 ± 1.0 | ~7 | [8][9] | |

| PO | 10 mg/kg | 0.8 ± 0.3 | 123.6 ± 58.4 | 2.7 ± 1.2 | ~7 | [8][9] | |

| Dog (Beagle) | PO | ~1 mg/kg | 1.5 - 2 | - | 6.17 | - | [10] |

| Cat (Healthy Young) | PO | 1.88 mg | 1 | - | 9.2 | - | [11] |

| PO | 3.75 mg | - | - | 15.9 | - | [11] |

Note: Pharmacokinetic parameters can vary depending on the specific study design and animal strain.

Pharmacodynamics: Antidepressant-like Effects in Animal Models

The antidepressant-like effects of Mirtazapine have been demonstrated in various animal models of depression, such as the forced swim test and the chronic mild stress model. In these models, Mirtazapine has been shown to reduce immobility time and reverse anhedonia-like behavior, respectively.[12][13]

In vivo microdialysis studies in rats have provided direct evidence of Mirtazapine's mechanism of action. Administration of Mirtazapine has been shown to increase the extracellular levels of dopamine in the prefrontal cortex, an effect that is mediated by the facilitation of postsynaptic 5-HT1A receptor function.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a reference for researchers designing and conducting similar studies.

In Vitro: Radioligand Displacement Assay for Receptor Binding Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of Mirtazapine for a specific receptor using a radioligand displacement assay.

Objective: To determine the inhibitory constant (Ki) of Mirtazapine for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

This compound of varying concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation cocktail.

-

Scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Mirtazapine in the assay buffer. Prepare the radioligand solution at a concentration at or below its Kd value.

-

Incubation: In a microplate, add the cell membranes/tissue homogenate, the radioligand, and varying concentrations of Mirtazapine. Include control wells for total binding (no Mirtazapine) and non-specific binding (excess of a known high-affinity unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Mirtazapine concentration. Determine the IC50 value (the concentration of Mirtazapine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Forced Swim Test (FST) in Rats

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effect of Mirtazapine by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Apparatus:

-

A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, such that the rat cannot touch the bottom or escape.

Procedure:

-

Acclimation: Allow the rats to acclimate to the testing room for at least one hour before the experiment.

-

Pre-test Session (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This session is for habituation.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose(s) at a specific time before the test session (e.g., 30, 60, or 120 minutes). A vehicle control group should also be included.

-

Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Other behaviors such as swimming and climbing can also be scored.

-

Data Analysis: Compare the duration of immobility between the Mirtazapine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the Mirtazapine-treated groups is indicative of an antidepressant-like effect.[1][15]

In Vivo: Chronic Mild Stress (CMS) Model in Rats

The Chronic Mild Stress model is a well-validated animal model of depression that induces anhedonia-like behavior, which can be reversed by chronic antidepressant treatment.

Objective: To evaluate the ability of chronic Mirtazapine treatment to reverse anhedonia-like behavior in rats subjected to chronic mild stress.

Procedure:

-

Baseline Sucrose Preference Test: Before the stress period, train the rats to consume a 1% sucrose solution. Measure their baseline preference for the sucrose solution over water in a two-bottle choice test over 24-48 hours.

-

Chronic Mild Stress Protocol: Subject the rats to a variable sequence of mild, unpredictable stressors for a period of several weeks (e.g., 4-8 weeks). Stressors may include:

-

Drug Administration: Begin chronic administration of this compound (e.g., in drinking water, via gavage, or through osmotic minipumps) or vehicle to the stressed and non-stressed control groups.

-

Sucrose Preference Monitoring: Continue to measure sucrose preference weekly throughout the stress and treatment period.

-

Data Analysis: Calculate the sucrose preference as the percentage of sucrose solution consumed relative to the total fluid intake. Compare the sucrose preference of the different groups over time. A significant reduction in sucrose preference in the vehicle-treated stressed group compared to the non-stressed control group indicates the induction of an anhedonia-like state. A significant reversal of this deficit in the Mirtazapine-treated stressed group is indicative of an antidepressant-like effect.[17]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the properties of this compound.

Caption: Mirtazapine's dual mechanism of action on presynaptic and postsynaptic receptors.

Caption: Experimental workflow for the Forced Swim Test (FST) in rats.

Caption: Major metabolic pathways of Mirtazapine mediated by CYP450 enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. — Department of Pharmacology [pharm.ox.ac.uk]

- 8. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Models of Affective Illness: Chronic Mild Stress in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Mirtazapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. researchgate.net [researchgate.net]

- 17. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Mirtazapine Hydrochloride's Effects on Monoamine Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine hydrochloride, a tetracyclic antidepressant, exhibits a unique and complex pharmacological profile that distinguishes it from other classes of antidepressants. It is broadly classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Its mechanism of action does not involve the inhibition of monoamine reuptake.[2][3] Instead, mirtazapine exerts its effects through potent antagonism of several key receptors, leading to an enhancement of both noradrenergic and serotonergic neurotransmission.[4][5] This guide provides a detailed technical overview of mirtazapine's effects on monoamine systems, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

Mirtazapine's primary mechanism revolves around its antagonist activity at central presynaptic α2-adrenergic receptors.[3][4] These receptors function as autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[2][5] By blocking these inhibitory receptors, mirtazapine increases the firing rate of noradrenergic neurons in the locus coeruleus and enhances the release of norepinephrine (NE).[6][7] This elevated NE, in turn, stimulates α1-adrenoceptors on the cell bodies of serotonergic neurons in the raphe nuclei, leading to an increased firing rate and subsequent serotonin (5-HT) release in various brain regions.[4][8]

Furthermore, mirtazapine is a potent antagonist of several postsynaptic serotonin receptors, namely 5-HT2A, 5-HT2C, and 5-HT3, as well as histamine H1 receptors.[2][9] The blockade of 5-HT2 and 5-HT3 receptors is significant as it directs the increased serotonergic activity towards the 5-HT1A receptors, which are thought to mediate the antidepressant and anxiolytic effects.[4][10] This specific targeting of 5-HT1A-mediated neurotransmission, while avoiding the often-problematic activation of 5-HT2 and 5-HT3 receptors, contributes to mirtazapine's unique therapeutic profile.[10][11]

Quantitative Data

The following tables summarize the quantitative data on mirtazapine's receptor binding affinity and its effects on neuronal activity and receptor occupancy.

Table 1: Receptor Binding Affinity of Mirtazapine

| Receptor | Species | Ki (nM) | Reference |

| α2-Adrenergic | Human | 18 | [12] |

| 5-HT2A | Human | 35 | [12] |

| 5-HT2C | Human | 32 | [12] |

| 5-HT3 | Human | Not specified | [2] |

| Histamine H1 | Human | 1.6 | [12] |

| 5-HT1A | Human | 18 | [12] |

| Dopamine D2 | Human | >1000 | [12] |

| Muscarinic M1 | Human | >1000 | [12] |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Effects of Mirtazapine on Neuronal Firing Rate

| Brain Region | Neuron Type | Treatment | Change in Firing Rate | Reference |

| Dorsal Raphe Nucleus | Serotonergic | Acute Mirtazapine | Transient Increase | [6] |

| Dorsal Raphe Nucleus | Serotonergic | Chronic Mirtazapine (21 days, 5 mg/kg/day) | +75% | [6][7] |

| Locus Coeruleus | Noradrenergic | Acute Mirtazapine | Transient Increase | [6] |

| Locus Coeruleus | Noradrenergic | Chronic Mirtazapine (21 days, 5 mg/kg/day) | +30% | [6][7] |

Table 3: In Vivo Receptor Occupancy of Mirtazapine in Humans

| Dose | Duration | Brain Region | Receptor Occupancy (%) | Reference |

| 7.5 mg/day | 5 days | High-binding regions (cortex, amygdala, hippocampus) | 74-96% | [8][13] |

| 15 mg/day | 5 days | High-binding regions (cortex, amygdala, hippocampus) | 74-96% | [8][13] |

| 7.5 mg/day | 5 days | Low-binding regions | 17-48% | [8][13] |

| 15 mg/day | 5 days | Low-binding regions | 17-48% | [8][13] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Receptor Binding Assays

-

Objective: To determine the affinity of mirtazapine for various neurotransmitter receptors.

-

Methodology Summary:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific human receptor of interest (e.g., CHO cells).

-

Radioligand Binding: A specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]ketanserin for 5-HT2A) is incubated with the prepared membranes.

-

Competition Assay: Increasing concentrations of mirtazapine are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Detection and Analysis: The amount of bound radioactivity is measured, and the data are analyzed to calculate the IC50 (the concentration of mirtazapine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

-

In Vivo Electrophysiology

-

Objective: To measure the effect of mirtazapine on the firing rate of monoaminergic neurons.

-

Methodology Summary:

-

Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically implanted into the brain region of interest (e.g., dorsal raphe nucleus for serotonergic neurons, locus coeruleus for noradrenergic neurons).

-

Neuronal Identification: Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.

-

Drug Administration: Mirtazapine is administered systemically (e.g., via subcutaneous osmotic minipump for chronic studies).[6]

-

Data Recording and Analysis: The spontaneous firing rate of individual neurons is recorded before and after drug administration. Changes in firing rate are then quantified.[6]

-

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of monoamines in specific brain regions following mirtazapine administration.

-

Methodology Summary:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex, hippocampus) of an awake, freely moving animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the levels of serotonin, norepinephrine, and dopamine.

-

Positron Emission Tomography (PET)

-

Objective: To measure the in vivo receptor occupancy of mirtazapine in the human brain.

-

Methodology Summary:

-

Radiotracer Administration: A radiolabeled tracer specific for the receptor of interest (e.g., [11C]mirtazapine) is administered intravenously to healthy volunteers.[8][13]

-

PET Scanning: The distribution of the radiotracer in the brain is measured using a PET scanner.

-

Drug Administration: Subjects are treated with mirtazapine or placebo for a specified period.[8][13]

-

Post-treatment Scan: A second PET scan is performed to measure the displacement of the radiotracer by mirtazapine.

-

Data Analysis: The reduction in radiotracer binding after mirtazapine treatment is used to calculate the percentage of receptor occupancy.[8][13]

-

Visualizations of Signaling Pathways and Experimental Workflows

Diagram 1: Mirtazapine's Core Mechanism of Action

Caption: Mirtazapine's mechanism of action on monoamine neurotransmission.

Diagram 2: Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure monoamine levels.

Conclusion

This compound possesses a unique pharmacological profile characterized by its potent antagonist activity at α2-adrenergic, 5-HT2, 5-HT3, and H1 receptors. This mechanism of action leads to a significant and specific enhancement of noradrenergic and 5-HT1A-mediated serotonergic neurotransmission. The compiled quantitative data from various experimental paradigms, including receptor binding assays, in vivo electrophysiology, and PET imaging, provide robust evidence for its effects on monoamine systems. The detailed experimental methodologies outlined in this guide offer a framework for understanding how these data are generated. The multifaceted actions of mirtazapine underscore its importance as a therapeutic agent and a subject of continued research in the field of psychopharmacology.

References

- 1. Receptor occupancy of mirtazapine determined by PET in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. Acute and long-term actions of the antidepressant drug mirtazapine on central 5-HT neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor occupancy of mirtazapine determined by PET in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tdm-monografie.org [tdm-monografie.org]

- 8. droracle.ai [droracle.ai]

- 9. Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Antidepressant drugs with differing pharmacological actions decrease activity of locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Stereochemical Duality of Mirtazapine: An In-Depth Guide to the Enantiomers' Role in its Pharmacological Activity

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the distinct pharmacological contributions of mirtazapine hydrochloride's (S)-(+)- and (R)-(-)-enantiomers. This whitepaper elucidates the stereoselective interactions with key neurotransmitter receptors, providing a deeper understanding of the drug's overall therapeutic and adverse effect profile.

Mirtazapine, a widely prescribed atypical antidepressant, is administered as a racemic mixture of its two enantiomers. While structurally mirror images, these stereoisomers possess distinct and complementary pharmacological properties that collectively contribute to mirtazapine's unique efficacy. This guide dissects the individual roles of the (S)-(+)- and (R)-(-)-enantiomers, summarizing their receptor binding affinities, functional activities, and pharmacokinetic profiles.

Core Tenets of Mirtazapine's Enantiomeric Pharmacology

The therapeutic action of mirtazapine is primarily attributed to its antagonist activity at several key receptors, with each enantiomer exhibiting a specific and potent profile. The (S)-(+)-enantiomer is the principal antagonist of the serotonin 5-HT2A and 5-HT2C receptors, while the (R)-(-)-enantiomer is responsible for the antagonism of the 5-HT3 receptor.[1] Both enantiomers contribute to the blockade of histamine H1 and α2-adrenergic receptors, although the (S)-(+)-enantiomer is recognized as the more potent antihistamine.[1]

This stereospecificity in receptor interaction has significant implications for both the antidepressant and side-effect profile of racemic mirtazapine. The antagonism of 5-HT2C receptors by the (S)-(+)-enantiomer, for instance, is linked to the enhancement of dopamine and norepinephrine release in the prefrontal cortex, a key component of its antidepressant effect.[1]

Quantitative Analysis of Enantiomeric Receptor Binding

| Receptor Subtype | Species | Assay Type | pKi (M) | Reference |

| 5-HT2A | Human | Antagonist | 7.2 | [2] |

| 5-HT2C | Human | Antagonist | 7.4 | [2] |

| α2A-adrenoceptor | Human | Antagonist | 6.8 - 7.7 | [2] |

| α2C-adrenoceptor | Human | Antagonist | 7.0 - 7.7 | [2] |

Enantioselective Pharmacokinetics

The pharmacokinetic profiles of the mirtazapine enantiomers also exhibit notable differences. Following oral administration of the racemate, the elimination rate of (+)-S-mirtazapine is greater than that of (-)-R-mirtazapine.[3] This results in a longer elimination half-life for the (R)-(-)-enantiomer. This enantioselective disposition is an important consideration in understanding the sustained effects of the different pharmacological actions of each isomer.

Signaling Pathways and Logical Relationships

The interplay between mirtazapine's enantiomers and their respective receptor targets culminates in a complex modulation of neurotransmitter systems. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Protocols

A detailed understanding of the methodologies used to characterize the activity of mirtazapine's enantiomers is crucial for the replication and extension of these findings.

Protocol 1: Chiral Evaluation of Mirtazapine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the enantioselective analysis of mirtazapine in human plasma.

1. Sample Preparation:

-

Liquid-liquid extraction is performed using toluene.

2. Chromatographic Separation:

-

Column: Chiralpak AD column (250 mm x 4.6 mm, 10 µm particle size) protected with a CN guard column.[4]

-

Mobile Phase: Hexane-ethanol (98:2, v/v) with 0.1% diethylamine, delivered isocratically.[4]

-

Flow Rate: 1.2 ml/min.[4]

-

Detection: UV detection at 292 nm.[4]

3. Quantification:

-

The method is validated for linearity, precision, and accuracy over a concentration range of 6.25-625 ng/ml for both enantiomers.[4]

-

The limit of quantification (LOQ) is 5 ng/ml.[4]

Protocol 2: In Vitro Metabolism of Mirtazapine Enantiomers by Human Cytochrome P450 Enzymes

This protocol describes an in vitro method to investigate the metabolism of mirtazapine enantiomers.

1. Enzyme Source:

-

Human lymphoblast microsomes transfected with human cDNA to overexpress specific CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4) are used.[5]

2. Incubation:

-

Mirtazapine enantiomers are incubated with the microsomes.

3. Analysis:

-

The remaining concentrations of the mirtazapine enantiomers are assayed using a validated chiral high-performance liquid chromatography (HPLC) method.[5]

4. Data Analysis:

-

The metabolic activity of each CYP enzyme towards each enantiomer is determined. For example, CYP2D6 extensively metabolizes (+)-mirtazapine, while CYP1A2 and CYP3A4 show lower activity towards (+)-mirtazapine and (-)-mirtazapine, respectively.[5]

Conclusion

The distinct pharmacological profiles of mirtazapine's (S)-(+)- and (R)-(-)-enantiomers are integral to its overall therapeutic effect and tolerability. The (S)-(+)-enantiomer's potent antagonism of 5-HT2A and 5-HT2C receptors, coupled with its strong antihistaminic activity, likely contributes significantly to the antidepressant, anxiolytic, and sedative properties of the racemic drug. Conversely, the (R)-(-)-enantiomer's primary action at 5-HT3 receptors may contribute to the anti-nausea effects of mirtazapine. The differential antagonism of α2-adrenergic auto- and heteroreceptors by the two enantiomers further refines the drug's impact on noradrenergic and serotonergic neurotransmission. A comprehensive understanding of this stereochemical division of labor is essential for the rational design of future antidepressants with improved efficacy and reduced side-effect profiles. Further research to delineate the precise quantitative binding affinities and functional potencies of each enantiomer at all relevant targets is warranted to build a more complete picture of their individual contributions.

References

- 1. Mirtazapine - Wikipedia [en.wikipedia.org]

- 2. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. mdpi.com [mdpi.com]

- 4. New method for the chiral evaluation of mirtazapine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of mirtazapine enantiomers by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mirtazapine Hydrochloride in Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mirtazapine hydrochloride in rodent behavioral studies. This document includes detailed dosage information, experimental protocols for key behavioral assays, and a visualization of the compound's signaling pathway.

Mechanism of Action

Mirtazapine is an atypical antidepressant with a unique pharmacological profile. Its primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action leads to an increase in the release of both norepinephrine and serotonin (5-HT).[1] Additionally, mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors.[2] This selective serotonergic activity, particularly the sparing of 5-HT1A receptors, is thought to contribute to its antidepressant and anxiolytic effects with a lower incidence of certain side effects.[1] Mirtazapine is also a potent antagonist of histamine H1 receptors, which accounts for its sedative properties.[2]

Caption: Mirtazapine's Mechanism of Action.

Dosage Guidelines for Rodent Behavioral Studies

The appropriate dosage of this compound can vary depending on the rodent species, the specific behavioral paradigm, and the research question. The following table summarizes dosages reported in the literature for various behavioral studies. It is recommended to perform pilot studies to determine the optimal dose for your specific experimental conditions.

| Behavioral Test | Species | Dose Range (mg/kg) | Route of Administration | Timing of Administration (Pre-test) | Reference |

| Anxiety Models | |||||

| Elevated Plus Maze | Mouse | 10 | Not Specified | 30 days prior (chronic) | [3] |

| Depression Models | |||||

| Forced Swim Test | Rat | 5, 10 | Intraperitoneal (i.p.) | 30 minutes | [4] |

| Forced Swim Test | Rat | 10 | Intraperitoneal (i.p.) | 14 days (chronic) | [4] |

| Escape Deficit | Rat | 10 | Intraperitoneal (i.p.) | 14 days (chronic) | [4] |

| Cognitive Models | |||||

| Novel Object Recognition | Mouse | Not Specified | Not Specified | Not Specified | [5] |

| Sedation/Motor Function | |||||

| Spontaneous Locomotor Activity | Rat | 15, 30, 60, 90 | Intraperitoneal (i.p.) | Acute and Chronic (5 days) | [6] |

| Rotarod Test | Rat | 15, 30, 60, 90 | Intraperitoneal (i.p.) | Acute and Chronic (5 days) | [6] |

| Addiction Models | |||||

| Cue-Induced Reinstatement | Rat | 0.5, 1.0, 5.0 | Intraperitoneal (i.p.) | 15 minutes | [7] |

Vehicle: this compound is typically dissolved in 0.9% saline for intraperitoneal administration.

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess the effects of mirtazapine.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.[8][9] The test is based on the principle that rodents will develop an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are expected to reduce the duration of immobility.

Apparatus:

-

A transparent cylinder (e.g., 40-60 cm high, 20 cm in diameter).

-

The cylinder should be filled with water (23-25°C) to a depth where the rodent cannot touch the bottom with its tail or hind limbs (approximately 30 cm).[10]

Procedure:

-

Habituation (Day 1): Place each rodent individually into the swim cylinder for a 15-minute pre-swim session. This session is not scored and serves to induce a stable baseline of immobility for the test session. After the session, remove the animal, gently dry it with a towel, and return it to its home cage.

-

Drug Administration: Administer this compound or vehicle (e.g., 0.9% saline) via the desired route (e.g., i.p.) at the predetermined time before the test session (e.g., 30 minutes). For chronic studies, administer the drug daily for the specified duration.

-

Test Session (Day 2): Place the rodent back into the swim cylinder for a 5 or 6-minute test session.[8] The session should be video-recorded for later analysis.

-

Data Analysis: Score the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. An increase in swimming or climbing behavior and a decrease in immobility are indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50-70 cm).

-

The maze consists of two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 cm with 40-cm high walls), with a central platform (e.g., 10 x 10 cm). The open arms should have a small ledge to prevent falls.

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle at the predetermined time before placing the animal on the maze (e.g., 30 minutes).

-

Test Session: Place the rodent on the central platform of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session. The session should be video-recorded.

-

Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, particularly recognition memory, in rodents.[13][14] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (familiar objects) and one set of different objects (novel objects). The objects should be heavy enough that the animals cannot displace them.

Procedure:

-

Habituation: On the first day, allow each rodent to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

Familiarization/Training (Day 2): Place two identical objects in the arena. Place the rodent in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

-

Drug Administration: Administer this compound or vehicle at a specified time before or after the familiarization phase, depending on whether the interest is in the effect on acquisition or consolidation of memory.

-